N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
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Overview
Description
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a bicyclic nonane ring system. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine typically involves the construction of the bicyclic nonane ring system followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable bicyclic precursor with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic nonane ring system provides structural stability and influences the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds share a similar bicyclic structure but differ in the substituents on the phenyl rings.
3-Azabicyclo[3.3.1]nonan-9-one derivatives: These compounds have a similar core structure but may lack the fluorophenyl group.
Uniqueness
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to various molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
921208-38-0 |
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Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
InChI |
InChI=1S/C13H17FN2O/c14-9-1-3-10(4-2-9)15-11-5-12-7-17-8-13(6-11)16-12/h1-4,11-13,15-16H,5-8H2 |
InChI Key |
IGXVJXJYQHXPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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